6-fluoro-3-(4-methylbenzoyl)-1-propyl-1,4-dihydroquinolin-4-one
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Overview
Description
6-fluoro-3-(4-methylbenzoyl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a fluorine atom at the 6th position, a 4-methylbenzoyl group at the 3rd position, and a propyl group at the 1st position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(4-methylbenzoyl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.
Introduction of the fluorine atom: The fluorination can be performed using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide.
Addition of the 4-methylbenzoyl group: This step can be carried out using Friedel-Crafts acylation, where the quinoline core reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the propyl group: The propyl group can be introduced via alkylation using propyl bromide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-(4-methylbenzoyl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline ring.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
6-fluoro-3-(4-methylbenzoyl)-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Material Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(4-methylbenzoyl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes like topoisomerases, which are crucial for DNA unwinding and replication. These interactions make it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Known for its antiproliferative activity against cancer cells.
Fluoroquinolones: A class of antibiotics with a broad spectrum of antibacterial activity.
4-fluoro-3-nitrophenyl azide: Used in bioconjugation and surface immobilization studies.
Uniqueness
6-fluoro-3-(4-methylbenzoyl)-1-propyl-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its potential as a therapeutic agent and its utility in material science applications.
Properties
IUPAC Name |
6-fluoro-3-(4-methylbenzoyl)-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2/c1-3-10-22-12-17(19(23)14-6-4-13(2)5-7-14)20(24)16-11-15(21)8-9-18(16)22/h4-9,11-12H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTQIQCMTQBLKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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